molecular formula C7H13NO2 B2917378 7-(Hydroxymethyl)azepan-2-one CAS No. 150225-70-0

7-(Hydroxymethyl)azepan-2-one

Cat. No. B2917378
CAS RN: 150225-70-0
M. Wt: 143.186
InChI Key: UYKSPIRIZXLWTM-UHFFFAOYSA-N
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Description

7-(Hydroxymethyl)azepan-2-one is a chemical compound with the molecular formula C7H13NO2 . It is a derivative of azepan-2-one, which is a seven-membered cyclic compound where one carbon atom is replaced with a nitrogen atom .


Molecular Structure Analysis

The molecular structure of 7-(Hydroxymethyl)azepan-2-one consists of a seven-membered ring with one nitrogen atom, one carbonyl group (C=O), and one hydroxymethyl group (-CH2OH) attached to the ring . The exact 3D structure can be determined using techniques like X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Synthetic Applications and Biological Activities

  • Glycosidase Inhibition : A new family of seven-membered azasugars derived from 7-(Hydroxymethyl)azepan-2-one showed potent inhibition towards glycosidases, such as almond β-glucosidase and L-fucosidase. These compounds are promising for therapeutic applications related to carbohydrate-processing enzymes (Li et al., 2008).

  • Ionic Liquids Development : Azepane derivatives have been used to synthesize a new family of room temperature ionic liquids, offering potential applications in green chemistry and materials science (Belhocine et al., 2011).

  • Glycosidase Inhibitors Synthesis : The synthesis of seven-membered ring iminoalditols, including variants with extra hydroxymethyl substituents, from D-arabinose as potent glycosidase inhibitors, suggests their utility in studying and potentially treating diseases related to glycosidase activity (Li et al., 2004).

  • Anticholinesterase Agents : Derivatives of 7-(Hydroxymethyl)azepan-2-one were evaluated for their anticholinesterase activity, indicating potential applications in the treatment of diseases like Alzheimer's (Luo et al., 2005).

Material Science and Chemical Synthesis

  • Polyester Synthesis : Enzymatic polymerization of biobased monomers, including those derived from 7-(Hydroxymethyl)azepan-2-one, for creating novel polyesters, showcases the compound's utility in developing sustainable materials (Jiang et al., 2014).

  • Chiral Amine Synthesis : Asymmetric hydrogenation of azepine-type cyclic imines, closely related to 7-(Hydroxymethyl)azepan-2-one, has been developed to produce chiral cyclic amines, essential in medicinal chemistry (Li et al., 2017).

properties

IUPAC Name

7-(hydroxymethyl)azepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-5-6-3-1-2-4-7(10)8-6/h6,9H,1-5H2,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKSPIRIZXLWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)NC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Hydroxymethyl)azepan-2-one

Synthesis routes and methods

Procedure details

3.10 g of 7-oxo-azepane-2-carboxylic acid ethyl ester (compound G1) are dissolved in 150 ml of dichloromethane under an atmosphere of dry nitrogen. At room temperature, 8.45 ml of lithium boron hydride solution in tetrahydrofuran (strength 2.0 M) are slowly added to the solution in the course of 10 min. Thereafter, the reaction mixture is stirred for 17 hours overnight at room temperature. Subsequently, the mixture is cooled in an ice bath and acidified to pH 1 using hydrochloric acid (strength 3.0 M). Under stirring, the reaction mixture is allowed to warm up to room temperature. Thereafter, potassium carbonate is carefully added thereby re-adjusting neutral pH. The reaction mixture is filtered with suction and the filtrate is concentrated in vacuo. Purification is achieved by flash chromatography (eluent gradient: dichloromethane/0-10 vol. % ethanol) to yield 1.46 g of the title compound as colorless solid of m.p. 100° C. ESI-MS: 144.1 (MH+). TLC: Rf=0.47 (dichloromethane/ethanol 10:1 parts by volume; iodine staining).
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3.1 g
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150 mL
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8.45 mL
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